Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate
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Overview
Description
Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is a chemical compound with a complex structure that includes a benzoate ester, a chloro substituent, and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate typically involves multiple steps. One common method includes the following steps:
Salifying Reaction: This involves the formation of dimethyl propylene diimine dihydrochloride using a composite solvent.
Cyanamide Reaction: This step generates 3-amino-3-methoxy-N-cyano-2-propane imine.
Condensation Reaction: Under the action of a catalyst, 2-chloro-4,6-dimethoxy pyrimidine white crystals are obtained.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H13ClN2O5 |
---|---|
Molecular Weight |
324.71 g/mol |
IUPAC Name |
methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate |
InChI |
InChI=1S/C14H13ClN2O5/c1-19-10-7-11(20-2)17-14(16-10)22-9-6-4-5-8(15)12(9)13(18)21-3/h4-7H,1-3H3 |
InChI Key |
PMVKZJPSMUPQTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)Cl)C(=O)OC)OC |
Origin of Product |
United States |
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